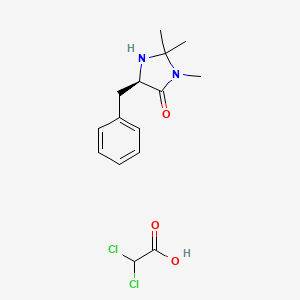
3,5-Dihydroxybenzylamine
Overview
Description
Synthesis Analysis
3,5-Dihydroxybenzylamine can be synthesized through several methods. One common approach involves the LiAlH₄ reduction of 3,5-dimethoxybenzaldoxime . This reduction process converts the aldoxime functional group to an amine, resulting in the formation of 3,5-dihydroxybenzylamine .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antitumor Activity
3,4-Dihydroxybenzylamine (DHBA), a dopamine analog, has demonstrated significant antitumor activity. In a study by Wick (1979), DHBA was found to be less toxic than dopamine in both in vivo and in vitro tests against B16 melanoma. Notably, it increased the lifespan of mice with B16 melanoma by 70%, compared to 48% with dopamine, primarily due to its decreased toxicity (Wick, 1979).
Biochemical Analysis
3,4-Dihydroxybenzylamine has been widely used in biochemical analysis, particularly in the determination of catecholamines. Boomsma et al. (1993) discussed the breakdown of DHBA in plasma of various animal species, highlighting its rapid breakdown in many species, which is significant for accurate catecholamine measurements (Boomsma et al., 1993).
Chemical Synthesis and Characterization
Studies have also focused on the chemical synthesis and characterization of DHBA derivatives. For example, Salehzadeh and Nematollahi (2014) investigated the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine, leading to the formation of a non-covalent complex with potential applications in various fields (Salehzadeh & Nematollahi, 2014).
Hematological Research
In a study by Lahiri et al. (1990), DHBA was used to evaluate its chemotherapeutic efficacy in mice with Ehrlich's ascites carcinoma. The study found that DHBA significantly inhibited tumor growth and improved hematological parameters like hemoglobin concentration and RBC count (Lahiri et al., 1990).
Enzyme Inhibition
DHBA derivatives have been investigated for their potential in enzyme inhibition. Arslan et al. (2015) studied the inhibition of human cytosolic carbonic anhydrase isozymes I and II with 3,5-dihydroxybenzoic acid derivatives, which showed significant inhibition and potential for future enzyme inhibitor development (Arslan et al., 2015).
properties
IUPAC Name |
5-(aminomethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQGXRRASGSLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492998 | |
| Record name | 5-(Aminomethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90817-33-7 | |
| Record name | 5-(Aminomethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)

![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)









